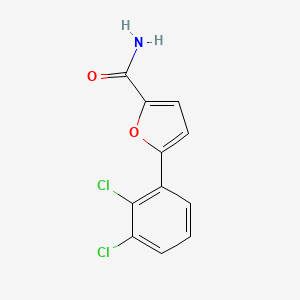

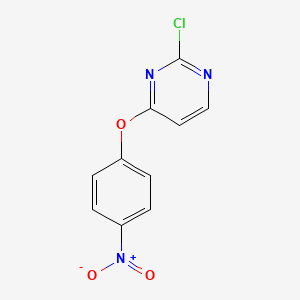

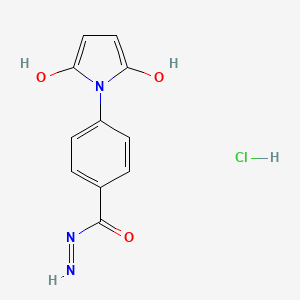

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride is a chemical compound of interest due to its potential in various scientific and medicinal applications. Although specific studies on this compound are rare, related compounds have been studied extensively for their chemical properties, synthesis methods, and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves reactions that can yield a variety of products, including 4-amino-1,2,4-triazines and benzoxazine derivatives through nucleophilic transformations and cleavage reactions. For instance, 3-Acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacted with thiocarbonohydrazide to produce 4-amino-6-(acylmethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-ones, among other products, indicating a complex synthesis pathway that can be optimized for "green chemistry" principles (Kobelev et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like X-ray analysis, which helps in understanding the spatial arrangement of atoms within the molecule. For instance, compounds synthesized from 4-aryl-2,4-dioxobutanoic acids and thiocarbonohydrazide underwent thorough characterization, highlighting the importance of molecular docking studies in revealing the potential mode of action (Mahnashi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives, such as the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, indicate the potential for diverse chemical transformations. These reactions often involve nucleophilic substitutions and can lead to the formation of various heterocyclic compounds, underscoring the reactivity and versatility of these molecules (Racheva et al., 2008).

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chemical Synthesis and Drug Development

- Compounds like "4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride" often serve as intermediates in the synthesis of more complex molecules. For instance, diketopyrrolopyrroles, which share a structural motif with the pyrrolidine ring, are widely used dyes and pigments with applications extending to organic electronics and fluorescence imaging (Grzybowski & Gryko, 2015). The core pyrrolopyrrole unit, similar to the pyrrolidine ring in the compound of interest, plays a crucial role in the optical properties and chemical reactivity of these materials.

Pharmacological Research

- Compounds containing the pyrrolidine ring, akin to the structure of interest, are explored for various pharmacological activities. An example is the investigation into pyridobenzoxazepine compounds for their potential atypical antipsychotic activity, highlighting the relevance of nitrogen-containing heterocycles in medicinal chemistry (Bruhwyler et al., 1997). These studies underscore the importance of structural motifs similar to "this compound" in the development of new therapeutic agents.

Antioxidant and Biological Activities

- The study of compounds with potential antioxidant properties is significant in the development of treatments for conditions caused by oxidative stress. Chromones and their derivatives, for instance, are researched for their radical scavenging abilities, which can mitigate cell impairment leading to various diseases (Yadav et al., 2014). This research area might relate to the study of similar compounds for their potential biological activities.

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as maleimides, are known to interact with proteins and enzymes .

Mode of Action

The compound contains a maleimide group, which can react with a thiol group to form a covalent bond . This interaction allows the compound to connect with biomolecules containing a thiol group . The exact mode of action and the resulting changes depend on the specific biomolecule that the compound interacts with.

Biochemical Pathways

Maleimides, in general, are known to be involved in free radical polymerization . They can produce the initiating radical species, which are crucial for the polymerization process .

Result of Action

Maleimides are known to have diverse biological activities, including inhibitory activity against various proteins and enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity with thiol groups . .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;/h1-6,12,15-16H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWHACYWUTWHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657465 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170966-09-3 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Maleimidobenzoic acid hydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)dione](/img/structure/B1171693.png)

![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)

![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)